molecular formula C8H12 B14674107 Tricyclo[2.2.2.01,4]octane CAS No. 36120-88-4

Tricyclo[2.2.2.01,4]octane

Cat. No.: B14674107
CAS No.: 36120-88-4
M. Wt: 108.18 g/mol
InChI Key: GPMHXZWOEIWUPW-UHFFFAOYSA-N
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Description

Tricyclo[2.2.2.01,4]octane is a unique polycyclic hydrocarbon with the molecular formula C8H12. This compound is characterized by its rigid, tricyclic structure, which consists of three interconnected cyclohexane rings. The compound’s unique structure imparts significant strain, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[2.2.2.01,4]octane typically involves the Diels-Alder reaction, followed by ring-closing metathesis. One common method includes the reaction of a diene with a dienophile to form a bicyclo[2.2.2]octene intermediate, which is then subjected to ring-closing metathesis to yield the tricyclic structure .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis and the specialized conditions required. advancements in catalytic processes and metathesis reactions have made it more feasible to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[2.2.2.01,4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Scientific Research Applications

Tricyclo[2.2.2.01,4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tricyclo[2.2.2.01,4]octane and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit the enzyme topoisomerase II, leading to DNA interstrand cross-linking and increased anti-neoplastic activity . The rigid structure of the compound allows for precise interactions with these targets, enhancing its efficacy in various applications.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane: A simpler structure with two interconnected cyclohexane rings.

  • Tricyclo[3.2.1.02,4]octane: Another polycyclic hydrocarbon with a different ring arrangement.

Uniqueness: Tricyclo[2.2.2.01,4]octane is unique due to its highly strained tricyclic structure, which imparts distinct chemical and physical properties. This strain makes it more reactive compared to similar compounds, allowing for a wider range of chemical transformations and applications .

Properties

CAS No.

36120-88-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[2.2.2.01,4]octane

InChI

InChI=1S/C8H12/c1-2-8-5-3-7(1,8)4-6-8/h1-6H2

InChI Key

GPMHXZWOEIWUPW-UHFFFAOYSA-N

Canonical SMILES

C1CC23C1(CC2)CC3

Origin of Product

United States

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